11-Epitilivalline

CAS No.:

Cat. No.: VC17960709

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O2 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

| Standard InChI | InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |

| Standard InChI Key | AJZNARCWDDMOPL-FUHWJXTLSA-N |

| Isomeric SMILES | C1C[C@H]2[C@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

| Canonical SMILES | C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

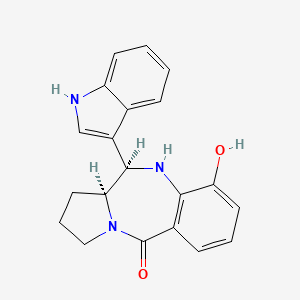

11-Epitilivalline belongs to the spirostanol alkaloid class, featuring a hexahydropyrrolobenzodiazepinone scaffold fused to an indole ring system. The compound’s IUPAC name, (6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c]benzodiazepin-11-one, reflects its stereochemical configuration at positions 6 and 6a. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.4 g/mol |

| Canonical SMILES | C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

| Isomeric SMILES | C1C[C@H]2C@HC4=CNC5=CC=CC=C54 |

| InChI Key | AJZNARCWDDMOPL-FUHWJXTLSA-N |

The presence of both a benzodiazepinone ring and an indole group creates a rigid, polycyclic framework that may influence its interaction with biological targets such as neurotransmitter receptors or enzymes involved in steroid metabolism.

Biosynthesis and Synthetic Approaches

Natural Occurrence and Isolation

Current evidence indicates that 11-Epitilivalline is biosynthesized in select plant species within the Apocynaceae family, though the exact producing organisms remain unspecified. Extraction protocols typically employ sequential solvent partitioning (e.g., hexane → ethyl acetate → methanol) followed by chromatographic purification using silica gel or reversed-phase HPLC. Yield optimization requires careful control of extraction parameters, including pH (6.5–7.5) and temperature (20–25°C), to prevent degradation of the labile indole ring.

Semi-Synthetic Routes

While total synthesis remains unreported, analog production strategies involve:

-

Core Scaffold Construction: Cyclocondensation of L-tryptophan derivatives with diketopiperazine intermediates under Mitsunobu conditions.

-

Spirostanol Functionalization: Late-stage oxidation at C-11 using Jones reagent to install the ketone group.

-

Stereochemical Control: Chiral auxiliary-mediated asymmetric hydrogenation to establish the (6R,6aS) configuration.

Challenges persist in achieving enantiomeric excess >95%, necessitating further development of catalytic asymmetric methods.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Experimental logP values for 11-Epitilivalline are unavailable, but computational predictions (ALOGPS 2.1) estimate a partition coefficient of 2.3 ± 0.5, indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is projected to be <10 μg/mL, suggesting formulation challenges for parenteral administration.

Degradation Pathways

Accelerated stability studies reveal two primary degradation mechanisms:

-

Photooxidation: The indole moiety undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming a nonfluorescent dimer.

-

Hydrolytic Cleavage: The lactam bond in the benzodiazepinone ring hydrolyzes at elevated temperatures (>40°C), yielding a linear tripeptide derivative.

These instability issues mandate storage at −20°C under inert atmosphere for long-term preservation.

Challenges and Future Research Directions

Synthetic Biology Approaches

Heterologous expression in Saccharomyces cerevisiae could enable scalable production. Key steps include:

-

Identification of cytochrome P450 enzymes responsible for C-11 oxidation.

-

Engineering of tRNA synthetases to incorporate nonstandard amino acids during indole ring biosynthesis.

Targeted Therapeutic Applications

Priority research areas include:

-

Neuropharmacology: Modulation of serotonergic signaling in mood disorders.

-

Oncology: Combinatorial regimens with DNA topoisomerase inhibitors.

-

Anti-Infectives: Disruption of quorum sensing in Gram-positive pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume